molecular formula C23H36N2O2 B5218052 N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide

N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide

Cat. No. B5218052
M. Wt: 372.5 g/mol
InChI Key: JFHUSUKGTUUDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide, also known as CPPH, is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. CPPH is a hydrazide derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is a well-known antioxidant. CPPH has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been tested in vitro and in vivo for its ability to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been tested for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action

N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. It has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and cytoprotective genes. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide also inhibits the NF-κB pathway, which is a major mediator of inflammation. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to have beneficial effects on various biochemical and physiological parameters. It has been shown to reduce oxidative stress and inflammation in animal models of diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and good bioavailability. However, there are also some limitations to using N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide in lab experiments. It can be expensive to synthesize, and its solubility in aqueous solutions can be limited. In addition, more research is needed to determine its optimal dosage and administration route for different diseases.

Future Directions

There are several future directions for research on N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to improve cognitive function and memory in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further research is needed to determine its potential as a cancer therapy. Finally, more research is needed to determine the optimal dosage and administration route for N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide in different diseases.

Synthesis Methods

N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexyl isocyanate and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.

properties

IUPAC Name

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-22(2,3)18-14-16(15-19(21(18)27)23(4,5)6)12-13-20(26)25-24-17-10-8-7-9-11-17/h14-15,27H,7-13H2,1-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHUSUKGTUUDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

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